

5-Bromo-2-(trifluoromethoxy)aniline molecular weight and formula

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Compound of Interest

Compound Name:	5-Bromo-2-(trifluoromethoxy)aniline
Cat. No.:	B1273069

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A Technical Guide to 5-Bromo-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **5-Bromo-2-(trifluoromethoxy)aniline**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring both a bromine atom and a trifluoromethoxy group on an aniline scaffold, offers significant versatility in the development of complex molecules. This guide details its chemical properties, experimental protocols for its synthesis and characterization, and its structural information.

Core Compound Data

The fundamental properties of **5-Bromo-2-(trifluoromethoxy)aniline** are summarized below, providing a clear reference for laboratory and industrial applications.

Property	Value
Molecular Formula	$C_7H_5BrF_3NO$ [1][2]
Molecular Weight	256.02 g/mol [1][2]
CAS Number	886762-08-9 [1][2]
Appearance	Light yellow to yellow liquid [3]
Density	1.726 g/cm ³ [4]
Boiling Point	230.2°C at 760 mmHg [4]
Flash Point	93°C [4]
Refractive Index	1.523 [4]
Purity	Typically ≥98% [3]

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its empirical formula, and its primary molecular property.

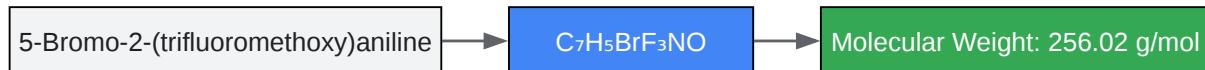


Figure 1. Structural and Property Relationship

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Figure 1. Structural and Property Relationship

Experimental Protocols

While a specific, detailed synthesis protocol for **5-Bromo-2-(trifluoromethoxy)aniline** is proprietary and often found in patent literature, a general multi-step synthesis can be proposed based on established organic chemistry principles. The following sections also detail standard protocols for the characterization of aniline derivatives.

General Synthesis Workflow

The synthesis of substituted anilines such as **5-Bromo-2-(trifluoromethoxy)aniline** often involves a multi-step process to ensure correct regioselectivity of the functional groups. A plausible, though generalized, workflow is outlined below.

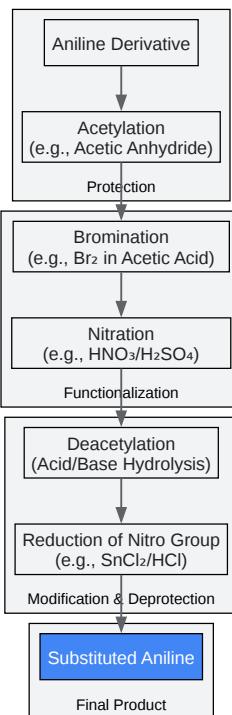


Figure 2. General Synthesis Workflow

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Figure 2. General Synthesis Workflow

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **5-Bromo-2-(trifluoromethoxy)aniline**, confirming the connectivity and chemical environment of its atoms.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[\[1\]](#)
- Instrumentation: A 300-600 MHz NMR spectrometer is typically used.
- ¹H NMR Parameters:

- Pulse Sequence: Standard single pulse.
- Number of Scans: 16-64, depending on concentration.
- Relaxation Delay: 1-5 seconds.[1]
- Spectral Width: Typically -2 to 12 ppm.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled single pulse.
 - Number of Scans: 1024 or more.[1]
 - Relaxation Delay: 2 seconds.[1]
 - Spectral Width: Typically 0 to 200 ppm.
- Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transform, phase correction, and baseline correction. Spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

- Sample Preparation: Prepare a dilute solution of the compound (1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive ion mode.[1]
- Instrumentation: Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is commonly used.
- Ionization Mode: For anilines, positive ion mode ($[\text{M}+\text{H}]^+$) is typical.
- Data Acquisition: The sample solution can be directly infused into the ESI source or injected onto an LC column. The mass spectrum is acquired over a relevant mass-to-charge (m/z)

range. For further structural confirmation, tandem MS (MS/MS) can be performed on the parent ion to generate a fragmentation spectrum.[1]

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